molecular formula C5H7N3O3 B13951326 1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one CAS No. 61885-22-1

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B13951326
CAS No.: 61885-22-1
M. Wt: 157.13 g/mol
InChI Key: NQDGRFWJFDMVPD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitroacetophenone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazolone compound. The reaction typically requires refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a crystalline form .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,5-Dimethyl-4-amino-1,2-dihydro-3H-pyrazol-3-one, while nucleophilic substitution can introduce various functional groups at the methyl positions .

Scientific Research Applications

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolone derivatives that may lack such functional groups .

Properties

CAS No.

61885-22-1

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

2,3-dimethyl-4-nitro-1H-pyrazol-5-one

InChI

InChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)6-7(3)2/h1-2H3,(H,6,9)

InChI Key

NQDGRFWJFDMVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C)[N+](=O)[O-]

Origin of Product

United States

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